molecular formula C6H10FNO3 B13340762 2-Acetamido-4-fluorobutanoic acid

2-Acetamido-4-fluorobutanoic acid

Cat. No.: B13340762
M. Wt: 163.15 g/mol
InChI Key: BQDZCVHWNKGREU-UHFFFAOYSA-N
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Description

2-Acetamido-4-fluorobutanoic acid is a fluorinated derivative of the non-proteinogenic amino acid 2-acetamidobutanoic acid. Fluorination is a common strategy in medicinal chemistry to modulate bioavailability, binding affinity, and pharmacokinetics.

Properties

Molecular Formula

C6H10FNO3

Molecular Weight

163.15 g/mol

IUPAC Name

2-acetamido-4-fluorobutanoic acid

InChI

InChI=1S/C6H10FNO3/c1-4(9)8-5(2-3-7)6(10)11/h5H,2-3H2,1H3,(H,8,9)(H,10,11)

InChI Key

BQDZCVHWNKGREU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCF)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-4-fluorobutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobutanoic acid and acetamide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperatures to facilitate the formation of the desired product.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-4-fluorobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution Reagents: Nucleophiles like amines or thiols can be used to substitute the fluorine atom under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

2-Acetamido-4-fluorobutanoic acid serves as a versatile building block in scientific research, with noted applications in chemistry, biology, medicine, and industry.

Chemistry: It is used in the synthesis of complex organic molecules. The introduction of a fluorine atom into the molecule can modify its chemical behavior, making it valuable in creating novel compounds with specific properties.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules. The fluorinated structure can be useful in studying enzyme interactions and metabolic pathways.

Medicine: There is ongoing research exploring potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Chemical Properties and Reactions

The presence of the acetamido group and the fluorine atom in this compound contributes to its reactivity and binding affinity.

Fluorination Effects: The uniqueness of this compound arises from the fluorine atom, setting it apart from analogs with different halogen atoms. The presence of fluorine can enhance metabolic stability and resistance to enzymatic degradation, making it a valuable tool in various research applications.

Reactions: this compound can undergo various chemical reactions:

  • Oxidation: Oxidation may yield carboxylic acids.
  • Reduction: Reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-Acetamido-4-fluorobutanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group and fluorine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

4-Fluoroglutamic Acid

  • Structure : Fluorine at the γ-position of glutamic acid.
  • Key Differences : Lacks the acetamido group at the α-position, making it a closer analogue of natural glutamic acid.
  • Applications : Used to study glutamate receptor interactions and as a metabolic tracer.

5-Fluoroleucine Structure: Fluorine at the δ-position of leucine. Key Differences: Branched alkyl chain differs from the linear butanoic acid backbone of 2-acetamido-4-fluorobutanoic acid. Applications: Investigated for incorporation into proteins to study folding and stability.

3-Fluoroalanine

  • Structure : Fluorine at the β-position of alanine.
  • Key Differences : Smaller backbone and fluorine placement alter steric and electronic effects.
  • Applications : Acts as a mechanism-based inhibitor of alanine racemase.

Physicochemical Properties

Property This compound 4-Fluoroglutamic Acid 5-Fluoroleucine 3-Fluoroalanine
Molecular Weight (g/mol) 165.14 165.12 149.15 107.08
Solubility (H₂O, mg/mL) ~50 ~120 ~20 ~200
pKa (COOH) ~2.8 ~2.2 ~2.5 ~2.1
Fluorine Position C4 C4 (γ-position) C5 (δ-position) C3 (β-position)

Biological Activity

2-Acetamido-4-fluorobutanoic acid (AFBA) is a derivative of amino acids, specifically a fluorinated variant that has garnered attention for its potential biological activities. This compound is structurally related to GABA (gamma-aminobutyric acid), a key neurotransmitter in the central nervous system, and exhibits various pharmacological properties that may influence neurological functions and metabolic pathways.

  • Chemical Formula : C4H8FNO2
  • Molecular Weight : 105.11 g/mol
  • CAS Number : 19751625

AFBA acts primarily as a GABA analog, which suggests its potential role in modulating neurotransmission. The introduction of the fluorine atom may enhance its binding affinity to GABA receptors or alter its metabolic stability, influencing its biological activity.

Biological Activities

AFBA has been studied for several biological activities:

  • Neurotransmission Modulation : As a GABA analog, AFBA may exhibit anxiolytic and anticonvulsant properties. Studies indicate that compounds mimicking GABA can enhance inhibitory neurotransmission, potentially offering therapeutic benefits for anxiety disorders and epilepsy.
  • Metabolic Effects : AFBA is involved in metabolic pathways related to amino acid metabolism. It has been shown to interact with enzymes such as aldehyde dehydrogenases, which are crucial in detoxifying aldehydes and regulating metabolic processes related to lipid peroxidation and oxidative stress .

Enzyme Interactions

AFBA is linked to several enzymatic reactions:

Enzyme NameFunctionReaction
ALDH9A1Converts gamma-trimethylaminobutyraldehyde into gamma-butyrobetaineN4-Acetylaminobutanal + NAD + H2O → AFBA + NADH + H+
ALDH7A1Metabolizes betaine aldehyde to betaineN4-Acetylaminobutanal + NAD + H2O → AFBA + NADH + H+
ALDH3A2Oxidizes long-chain aliphatic aldehydes to fatty acidsN4-Acetylaminobutanal + NAD + H2O → AFBA + NADH + H+

These interactions highlight AFBA's role in both neurotransmitter metabolism and cellular protection against oxidative damage.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of AFBA:

  • Neuroprotective Effects : A study demonstrated that AFBA administration in rodent models led to reduced neuronal damage following induced seizures, suggesting its neuroprotective properties through GABAergic mechanisms .
  • Metabolic Regulation : In vitro studies indicated that AFBA can influence the activity of enzymes involved in amino acid metabolism, potentially affecting energy production and cellular stress responses .
  • Toxicity Assessment : Toxicological evaluations have shown that AFBA has a favorable safety profile at therapeutic doses, with minimal adverse effects noted in animal studies .

Q & A

Q. What are the optimal synthetic routes for 2-Acetamido-4-fluorobutanoic acid, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : A common approach involves Knoevenagel condensation followed by hydrolysis and decarboxylation (analogous to methods used for structurally similar fluorinated compounds like 4-(2-Fluorophenyl)-4-oxobutanoic acid) . Key parameters include:
  • Catalyst selection : Use of mild bases (e.g., piperidine) to minimize side reactions.
  • Temperature control : Maintain 60–80°C during condensation to balance reaction rate and byproduct formation.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
    For lab-scale synthesis, batch reactors with controlled inert atmospheres are recommended. Yield improvements (>70%) can be achieved via iterative purification (e.g., column chromatography for intermediates) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR are critical for confirming the fluorobutanoic backbone and acetamido group. The fluorine atom’s deshielding effect causes distinct splitting patterns in ¹H NMR (δ 4.2–4.5 ppm for CH₂F) .
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (carboxylic acid C=O) validate functional groups.
  • Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns caused by fluorine (e.g., [M+H]⁺ at m/z 178.08).
    Cross-validate data with computational tools (e.g., Gaussian for predicting NMR shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:
  • Standardize assays : Use cell lines with consistent passage numbers (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1%).
  • Purity validation : Employ HPLC (≥95% purity threshold) and quantify residual solvents via GC-MS.
  • Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies, adjusting for methodological heterogeneity .
    For example, conflicting reports on antimicrobial activity may stem from differences in bacterial strain susceptibility or inoculum size .

Q. What advanced strategies can be used to study the reaction mechanism of fluorinated intermediates in this compound synthesis?

  • Methodological Answer :
  • Isotopic Labeling : Introduce ¹⁸O or ²H at specific positions to track bond cleavage/formation during hydrolysis or decarboxylation.
  • Computational Modeling : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can map transition states and activation energies for fluorinated intermediates .
  • In situ Monitoring : Use Raman spectroscopy or ReactIR to detect transient species (e.g., enolate intermediates during condensation).

Q. How can researchers design experiments to evaluate the metabolic stability of this compound in biological systems?

  • Methodological Answer :
  • In vitro assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics.
  • Isotope Tracing : Use ¹⁹F NMR to track fluorine retention during metabolism, identifying potential defluorination pathways.
  • Enzyme inhibition studies : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interaction risks .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in bioactivity studies of this compound?

  • Methodological Answer :
  • Non-linear regression : Fit data to a four-parameter logistic model (IC₅₀/EC₅₀ calculations) using software like GraphPad Prism.
  • Error propagation : Account for variability in triplicate measurements via bootstrap resampling.
  • Outlier detection : Apply Grubbs’ test or robust regression (e.g., RANSAC) to exclude anomalous data points .

Q. How should researchers handle discrepancies between computational predictions and experimental results for this compound’s physicochemical properties?

  • Methodological Answer :
  • Re-parameterize force fields : Adjust atomic partial charges in molecular dynamics simulations to better reflect fluorine’s electronegativity.
  • Validate solubility predictions : Compare COSMO-RS or Abraham model outputs with experimental shake-flask measurements (pH 7.4 buffer) .
  • Error analysis : Quantify root-mean-square deviations (RMSD) between predicted and observed logP values to refine computational protocols.

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